1-Octanol-d2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanol-d2-1, also known as deuterated 1-Octanol, is a stable isotope-labeled compound. It is a derivative of 1-Octanol where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanol-d2-1 can be synthesized through the deuteration of 1-Octanol. The process involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction typically requires a catalyst and specific reaction conditions to ensure the complete exchange of hydrogen atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced deuteration techniques and equipment to achieve high purity and yield. The production is carefully monitored to maintain the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Octanol-d2-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-Octanal or 1-Octanoic acid.
Reduction: It can be reduced to form 1-Octanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: 1-Octanal, 1-Octanoic acid.
Reduction: 1-Octanol.
Substitution: Various substituted octyl compounds.
Scientific Research Applications
1-Octanol-d2-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies involving membrane transport and ion channels.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the flavor and fragrance industry as a precursor for the synthesis of esters
Mechanism of Action
The mechanism of action of 1-Octanol-d2-1 involves its interaction with various molecular targets and pathways. It is known to inhibit T-type calcium channels, which play a crucial role in neuronal signaling. The compound affects the protein kinase C pathway, leading to the inhibition of calcium currents in neurons .
Comparison with Similar Compounds
1-Octanol: The non-deuterated form of 1-Octanol-d2-1.
1-Octanol-d17: Another deuterated form with more deuterium atoms.
1-Octanol-d5: A partially deuterated form with five deuterium atoms.
Uniqueness: this compound is unique due to its specific deuteration pattern, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties differ slightly from other deuterated forms, making it suitable for specific applications .
Properties
Molecular Formula |
C8H18O |
---|---|
Molecular Weight |
132.24 g/mol |
IUPAC Name |
7,8-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D,2D |
InChI Key |
KBPLFHHGFOOTCA-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]CC([2H])CCCCCCO |
Canonical SMILES |
CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.